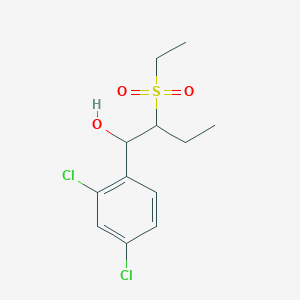

1-(2,4-Dichlorophenyl)-2-(ethylsulfonyl)butan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dichlorophenyl)-2-(ethylsulfonyl)butan-1-ol is a useful research compound. Its molecular formula is C12H16Cl2O3S and its molecular weight is 311.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(2,4-Dichlorophenyl)-2-(ethylsulfonyl)butan-1-ol is a chemical compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

- Molecular Formula : C12H16Cl2O3S

- CAS Number : 102550171

- Molecular Weight : 303.23 g/mol

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its antimicrobial properties. The compound exhibits notable effects against various bacterial and fungal strains.

Antimicrobial Activity

Recent studies indicate that this compound has significant antimicrobial properties. It has been tested against a range of pathogens, with varying degrees of effectiveness:

| Pathogen | Activity Level | Reference |

|---|---|---|

| Aspergillus fumigatus | High | |

| Scedosporium apiospermum | High | |

| Mycobacterium tuberculosis | Moderate | |

| Escherichia coli | Low |

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interfere with the synthesis of essential cellular components in microbes, leading to cell death. The presence of the dichlorophenyl group is thought to enhance its lipophilicity, allowing for better membrane penetration.

Case Studies

-

Antifungal Efficacy :

A study conducted on various polyazole derivatives indicated that compounds similar to this compound showed significant antifungal activity against filamentous fungi. The study highlighted that the presence of multiple chlorine atoms increased antifungal potency significantly, suggesting a structure-activity relationship that could be leveraged in drug design . -

Antimycobacterial Activity :

In research focused on compounds targeting non-tuberculous mycobacteria (NTM) and Mycobacterium tuberculosis, this compound demonstrated moderate inhibitory activity. The study utilized high-throughput screening methods to identify compounds that could inhibit bacterial growth effectively .

Toxicity and Safety Profile

Assessments regarding the toxicity of this compound have shown that while it possesses antimicrobial properties, it also exhibits cytotoxic effects at higher concentrations. Toxicity assays indicated that concentrations exceeding certain thresholds led to significant cell death in mammalian cell lines .

Properties

Molecular Formula |

C12H16Cl2O3S |

|---|---|

Molecular Weight |

311.2 g/mol |

IUPAC Name |

1-(2,4-dichlorophenyl)-2-ethylsulfonylbutan-1-ol |

InChI |

InChI=1S/C12H16Cl2O3S/c1-3-11(18(16,17)4-2)12(15)9-6-5-8(13)7-10(9)14/h5-7,11-12,15H,3-4H2,1-2H3 |

InChI Key |

PQQKPQCWSDGECH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(C1=C(C=C(C=C1)Cl)Cl)O)S(=O)(=O)CC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.